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molecular formula C8H20ClN B1249486 Ethyldiisopropylamine hydrochloride

Ethyldiisopropylamine hydrochloride

Cat. No. B1249486
M. Wt: 165.7 g/mol
InChI Key: OZECFIJVSAYAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278981B2

Procedure details

A mixture of 5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide (Stage 12.2, 237 mg, 0.60 mmol), 3-(methylamino)propan-1-ol (64 mg, 0.72 mmol), iPrOH (2.4 mL) and DIPEA (0.205 mL, 0.155 g, 1.2 mmol) were subjected to MW irradiation at 140° C. for 3 h. The vial was cooled to RT and the RM was evaporated to dryness under reduced pressure. No further purification was required to afford the title compound in an equimolar mixture with DIPEA hydrochloride. LC-MS (Condition 5) tR=1.18 min, m/z=448.0 [M+H]+, m/z=446.0 [M−H]−.
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
0.205 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:22])=[N:4][CH:5]=[C:6]([CH:21]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=1)=[O:8].[CH3:23][NH:24][CH2:25][CH2:26][CH2:27][OH:28].[CH3:29][CH2:30][N:31]([CH:35]([CH3:37])[CH3:36])[CH:32]([CH3:34])[CH3:33]>CC(O)C>[Br:1][C:2]1[C:3]([N:24]([CH2:25][CH2:26][CH2:27][OH:28])[CH3:23])=[N:4][CH:5]=[C:6]([CH:21]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=1)=[O:8].[CH3:29][CH2:30][N:31]([CH:35]([CH3:37])[CH3:36])[CH:32]([CH3:34])[CH3:33].[ClH:22] |f:5.6|

Inputs

Step One
Name
Quantity
237 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)Cl
Name
Quantity
64 mg
Type
reactant
Smiles
CNCCCO
Name
Quantity
0.205 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to MW irradiation at 140° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the RM was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)N(C)CCCO
Name
Type
product
Smiles
CCN(C(C)C)C(C)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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